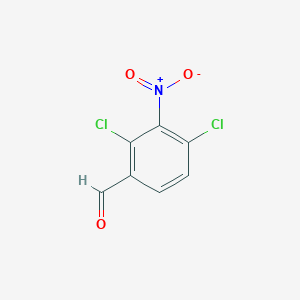

2,4-Dichloro-3-nitrobenzaldehyde

Description

BenchChem offers high-quality 2,4-Dichloro-3-nitrobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-3-nitrobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dichloro-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGDZSZALQCTNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501294251 | |

| Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804897-06-0 | |

| Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804897-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2,4-dichloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501294251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2,4-Dichloro-3-nitrobenzaldehyde: Chemical Structure, Reactivity, and Applications in Advanced Organic Synthesis

Introduction & Core Identity

2,4-Dichloro-3-nitrobenzaldehyde is a highly functionalized, poly-substituted aromatic building block utilized in advanced organic synthesis, pharmaceutical drug discovery, and catalytic processes. The presence of two electrophilic chlorine atoms, a strongly electron-withdrawing nitro group, and a formyl group on the same benzene ring creates a unique stereoelectronic environment.

This technical guide explores its physicochemical properties, mechanistic reactivity—specifically in Nucleophilic Aromatic Substitution (SNAr)—and provides field-proven experimental protocols for its application in materials science and drug development.

Physicochemical Properties

Understanding the baseline properties of this compound is critical for predicting its behavior in complex synthetic pathways. The data below summarizes its core physicochemical profile as documented in chemical databases like 1[1].

| Property | Value |

| Chemical Name | 2,4-Dichloro-3-nitrobenzaldehyde |

| CAS Registry Number | 1804897-06-0 |

| Molecular Formula | C7H3Cl2NO3 |

| Molecular Weight | 220.01 g/mol |

| Structural Features | Ortho/para-chlorines relative to formyl; ortho-chlorines relative to nitro |

| Reactivity Profile | Highly activated for Nucleophilic Aromatic Substitution (SNAr) |

Mechanistic Insights: Reactivity and Synthetic Utility

The core value of 2,4-dichloro-3-nitrobenzaldehyde lies in its extreme electrophilicity. The electron density of the benzene ring is severely depleted by the synergistic inductive and mesomeric effects of the -NO2, -CHO, and -Cl groups.

The Causality of Dual-Activation: The formyl group (-CHO) at C1 activates the ortho (C2) and para (C4) positions for nucleophilic attack. Concurrently, the nitro group (-NO2) at C3 strongly activates its ortho positions (which are precisely C2 and C4). Therefore, the chlorine atoms at C2 and C4 are dually activated by both electron-withdrawing groups.

This profound stereoelectronic activation makes the molecule an exceptional substrate for the Halex (Halogen Exchange) reaction , where the chlorines are substituted with fluorines using alkali metal fluorides[2]. The intermediate Meisenheimer complex is deeply stabilized by the electron-withdrawing substituents, lowering the activation energy for the SNAr pathway.

Caption: Mechanistic pathway of SNAr halogen exchange for chlorobenzaldehydes.

Experimental Protocols: Halex Reaction Workflow

To synthesize fluorinated derivatives from 2,4-dichloro-3-nitrobenzaldehyde, the Halex reaction is employed. The following protocol is a self-validating system designed to maximize yield while minimizing side reactions (such as the Cannizzaro reaction, which aldehydes are susceptible to in the presence of strong bases)[3].

Causality in Experimental Choices:

-

Solvent Choice: Sulfolane (tetrahydrothiophene-1,1-dioxide) is selected because dipolar aprotic solvents strongly solvate the potassium cation but leave the fluoride anion "naked," vastly increasing its effective nucleophilicity[2].

-

Temperature: 180°C–230°C is required to overcome the activation energy barrier of the SNAr reaction[2].

-

Moisture Control: Strict anhydrous conditions (N2 atmosphere) are critical to prevent the formation of phenols via hydroxide nucleophilic attack.

Step-by-Step Methodology:

-

Reagent Preparation: Dry Potassium Fluoride (KF) (1.2 to 2.0 equivalents per chlorine atom) under vacuum at 150°C for 4 hours to remove all residual moisture[3].

-

Reaction Setup: In a dry, nitrogen-flushed reactor, add 1.0 equivalent of 2,4-dichloro-3-nitrobenzaldehyde and the dried KF.

-

Solvent Addition: Add anhydrous sulfolane to achieve an aldehyde concentration of approximately 1.0–1.7 mol/kg[3].

-

Heating: Heat the vigorously stirred mixture to 210°C–215°C. Vigorous stirring is essential to prevent the insoluble alkali salts from settling at the bottom of the reactor[3].

-

In-Process Monitoring (Self-Validation): After 10 hours, withdraw a 0.5 mL aliquot, quench in water, extract with dichloromethane, and analyze via GC/MS. The reaction validates itself: the disappearance of the dichloro starting material and the emergence of the difluoro product confirm progression.

-

Workup: Cool the mixture to room temperature. Filter the inorganic salts (KCl and excess KF) under a nitrogen blanket[3].

-

Purification: Isolate the fluorinated benzaldehyde via fractional vacuum distillation[3].

Caption: Step-by-step experimental workflow for the Halex reaction of chlorobenzaldehydes.

Applications in Drug Development & Catalysis

Pharmaceutical Intermediates

Fluorinated benzaldehydes derived from 2,4-dichloro-3-nitrobenzaldehyde are crucial building blocks for active pharmaceutical ingredients (APIs). The introduction of fluorine atoms enhances the metabolic stability and lipophilicity of the resulting heterocycles (such as pyrazoles and imidazoles), which are key pharmacokinetic parameters in modern drug design.

Catalytic Oligomerization

Beyond acting as a synthetic intermediate, highly substituted benzaldehydes like 2,4-dichloro-3-nitrobenzaldehyde are utilized as oxygenated modifiers in Ziegler-Natta-type titanium catalysts[4]. During the oligomerization of isoprene to produce cyclic trimers, the addition of this electron-deficient aromatic aldehyde to the Ti-based catalyst system suppresses the formation of unwanted vessel-adhering linear polymers[4].

The causality: The strong electron-withdrawing groups modulate the Lewis acidity of the titanium center. This electronic tuning directly influences the coordination and insertion of isoprene monomers, enhancing the selectivity for the trans-trans-cis cyclic trimer product while maintaining high catalytic activity[4].

References

-

ChemSrc. "1804897-06-0 - 2,4-Dichloro-3-nitrobenzaldehyde".[Link]

- Google Patents. "EP0265854A1 - Process for preparing fluorobenzaldehydes".

- Google Patents.

- Google Patents. "US4205193A - Process for production of isoprene cyclic trimers".

Sources

- 1. 1804897-06-0_CAS号:1804897-06-0_CAS No.:1804897-06-0 - 化源网 [m.chemsrc.com]

- 2. EP0265854A1 - Process for preparing fluorobenzaldehydes - Google Patents [patents.google.com]

- 3. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 4. US4205193A - Process for production of isoprene cyclic trimers - Google Patents [patents.google.com]

Navigating the Synthesis and Application of Dichloronitrobenzaldehydes: A Technical Guide for Chemical Researchers

A comprehensive exploration into the synthesis, properties, and potential applications of dichloronitrobenzaldehydes, with a focused analysis on the representative isomer 2,6-Dichloro-3-nitrobenzaldehyde, this guide serves as a vital resource for professionals in drug discovery and organic synthesis.

While specific data for 2,4-Dichloro-3-nitrobenzaldehyde is not extensively available in public literature, this technical document provides an in-depth overview of the broader class of dichloronitrobenzaldehydes. By focusing on the known isomer, 2,6-Dichloro-3-nitrobenzaldehyde (CAS No: 5866-97-7) , and outlining general synthetic strategies, this guide offers valuable insights for researchers navigating the complexities of substituted aromatic compounds.

The Significance of Substituted Nitrobenzaldehydes in Medicinal Chemistry

Nitrobenzaldehyde derivatives are foundational scaffolds in the synthesis of pharmaceuticals. The dual reactivity of the nitro and aldehyde functionalities provides a versatile platform for a myriad of chemical transformations.[1] The electron-withdrawing nature of the nitro group not only influences the regioselectivity of further reactions but also often plays a crucial role as a pharmacophore in the final drug product.[1] These compounds are pivotal intermediates in the creation of various therapeutics, most notably the dihydropyridine class of calcium channel blockers for treating cardiovascular conditions.[2][3][4] The addition of chlorine atoms to the aromatic ring further modulates the molecule's electronic and steric properties, paving the way for the development of novel chemical entities with potentially superior biological profiles.

Identification and Physicochemical Characteristics

Key identifying and physical properties of the representative 2,6-Dichloro-3-nitrobenzaldehyde are summarized below, providing a baseline for this class of compounds.

| Property | Value | Source |

| CAS Number | 5866-97-7 | [5] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [5] |

| Appearance | Likely a crystalline solid | - |

| Storage Conditions | Store in a cool, dry, and well-ventilated environment. | [6] |

Strategic Approaches to the Synthesis of Dichloronitrobenzaldehydes

The synthesis of dichloronitrobenzaldehydes can be strategically approached via two main pathways: the nitration of a dichlorobenzaldehyde precursor or the oxidation of a dichloronitrotoluene.

Pathway A: Electrophilic Nitration of 2,4-Dichlorobenzaldehyde

A well-established method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution using a nitrating mixture, typically composed of nitric and sulfuric acids.[7] The position of the incoming nitro group is dictated by the directing effects of the existing substituents. For 2,4-dichlorobenzaldehyde, the aldehyde is a meta-director, while the chloro groups direct ortho and para. This directing competition would likely result in a mixture of nitrated isomers.

Caption: A plausible synthetic route to 2,4-Dichloro-3-nitrobenzaldehyde via nitration.

Pathway B: Oxidation of 2,4-Dichloro-3-nitrotoluene

An alternative synthetic strategy involves the oxidation of the methyl group of a corresponding toluene analog. The compound 2,4-Dichloro-3-nitrotoluene (CAS: 13790-14-2) is a known chemical and presents a viable starting material.[8] A variety of oxidizing agents, such as chromium trioxide in acetic anhydride, can be utilized for the transformation of the methyl group to an aldehyde.[9]

Caption: A synthetic pathway to 2,4-Dichloro-3-nitrobenzaldehyde through oxidation.

General Experimental Protocol for Nitration

The following protocol is a generalized procedure based on the nitration of analogous aromatic aldehydes. Note: This protocol is for illustrative purposes and must be adapted, optimized, and subjected to a thorough safety review for any specific substrate.

-

Reaction Setup: A three-necked flask, equipped with a mechanical stirrer, thermometer, and dropping funnel, is charged with concentrated sulfuric acid and cooled to 0-5 °C using an ice-salt bath.

-

Substrate Addition: The dichlorobenzaldehyde isomer is added slowly to the chilled sulfuric acid, maintaining the temperature below 10 °C.

-

Nitrating Agent Addition: A pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise, ensuring the reaction temperature remains below 10-15 °C.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature for a designated period, with progress monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction mixture is cautiously poured over crushed ice under vigorous stirring to precipitate the product.

-

Isolation: The solid product is collected via vacuum filtration and washed with cold water until the filtrate is neutral.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Potential Applications in Drug Discovery

Substituted nitrobenzaldehydes are versatile precursors for a wide range of heterocyclic compounds that exhibit a spectrum of pharmacological activities.

-

Oncology: Derivatives of nitrobenzaldehyde have shown promise in the field of photodynamic cancer therapy.[10] The nitro functionality can be a critical component in the design of novel cytotoxic compounds.

-

Cardiovascular Therapeutics: As previously noted, 3-nitrobenzaldehyde is a key building block for dihydropyridine calcium channel blockers.[2][3][4] The distinct substitution patterns of dichloronitrobenzaldehydes offer opportunities for discovering new modulators of cardiovascular pathways.

-

Anti-infective and Anti-inflammatory Agents: The chemical versatility of the aldehyde and nitro groups facilitates their incorporation into various molecular scaffolds known to possess antimicrobial and anti-inflammatory effects.[1]

Safety and Handling Protocols

Dichloronitrobenzaldehydes require careful handling within a well-ventilated laboratory setting, ideally inside a chemical fume hood. The use of appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a laboratory coat, is essential.[6][11][12]

-

Potential Hazards: These compounds are anticipated to be irritants to the skin, eyes, and respiratory system and may be harmful if ingested or inhaled.[11]

-

Storage Recommendations: They should be stored in tightly sealed containers in a cool, dry location, segregated from incompatible substances like strong oxidizing agents and bases.[6]

-

Waste Disposal: All waste materials must be disposed of in strict accordance with local, state, and federal environmental regulations.

Concluding Remarks

Although detailed information on 2,4-Dichloro-3-nitrobenzaldehyde is limited, the broader family of dichloronitrobenzaldehydes holds considerable potential for innovation in drug discovery. The synthetic methodologies and insights into the chemical and biological properties of related compounds presented in this guide offer a robust framework for researchers to synthesize and explore novel derivatives for a range of therapeutic applications. The characterized isomer, 2,6-Dichloro-3-nitrobenzaldehyde, provides a tangible starting point for these scientific endeavors.

References

A comprehensive list of cited works is available for further consultation and verification of the information presented.

References

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

- Google Patents. CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

-

Organic Syntheses. o-NITROBENZALDEHYDE. [Link]

-

PubChem. 2-Chloro-3-nitrobenzaldehyde. [Link]

-

PubChem. 2,4-Dichloro-3-nitrotoluene. [Link]

-

PubChem. 2,4-Dichloro-3-nitrophenol. [Link]

-

National Center for Biotechnology Information. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior. [Link]

-

AZoM. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry. [Link]

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 4. ijpsonline.com [ijpsonline.com]

- 5. 2,6-DICHLORO-3-NITROBENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,4-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 83736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to 2,4-Dichloro-3-nitrobenzaldehyde: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2,4-Dichloro-3-nitrobenzaldehyde, a halogenated nitroaromatic compound of significant interest to researchers and professionals in organic synthesis and drug development. While not as commonly documented as some of its isomers, its unique substitution pattern presents it as a valuable intermediate for creating complex molecular architectures. This document delves into its core chemical properties, proposes a logical synthetic pathway, details robust analytical methodologies for its characterization, and outlines essential safety and handling protocols based on data from structurally related molecules. The guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep, actionable understanding for the target audience of researchers, scientists, and drug development professionals.

Chemical Identity and Core Properties

2,4-Dichloro-3-nitrobenzaldehyde is a derivative of benzaldehyde featuring two chlorine atoms and a nitro group substituted on the benzene ring. These substituents significantly influence the molecule's reactivity, particularly the electrophilicity of the aldehyde and the aromatic ring itself.

Diagram 1: Chemical Structure of 2,4-Dichloro-3-nitrobenzaldehyde

Caption: Structure of 2,4-Dichloro-3-nitrobenzaldehyde.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dichloro-3-nitrobenzaldehyde | - |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1][2] |

| Molecular Weight | 220.01 g/mol | [1][2] |

| Appearance | Expected to be a crystalline solid | Inferred |

| Solubility | Likely insoluble in water; soluble in organic solvents like ethanol, acetone. | [3] |

Synthesis and Manufacturing Pathway

The most logical and industrially scalable route to 2,4-Dichloro-3-nitrobenzaldehyde is through the electrophilic aromatic substitution (nitration) of 2,4-Dichlorobenzaldehyde. This pathway is predicated on the directing effects of the substituents on the starting material.

Causality of the Reaction: The aldehyde group (-CHO) is a meta-directing and deactivating group, while the chlorine atoms (-Cl) are ortho, para-directing yet deactivating. In the case of 2,4-Dichlorobenzaldehyde, the positions are influenced as follows:

-

The C3 position is ortho to the C2-chlorine and meta to the C1-aldehyde.

-

The C5 position is ortho to the C4-chlorine and meta to the C1-aldehyde.

-

The C6 position is ortho to the C1-aldehyde and para to the C4-chlorine.

The strong deactivating effect of the aldehyde group disfavors substitution at the C6 position. Between the C3 and C5 positions, the C3 position is sterically less hindered and electronically favorable, making it the most probable site for nitration. The reaction requires a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Diagram 2: Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Proposed Experimental Protocol: Synthesis via Nitration

This protocol is a proposed methodology based on established procedures for analogous compounds and must be performed with all appropriate safety precautions in a certified fume hood.[4]

-

Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath to maintain low temperatures.

-

Acid Charge: To the flask, add 1.5 equivalents of concentrated sulfuric acid (98%). Begin stirring and cool the acid to 0°C.

-

Substrate Addition: Dissolve 1.0 equivalent of 2,4-Dichlorobenzaldehyde in a minimal amount of sulfuric acid and add it slowly to the cooled, stirred acid in the flask, ensuring the temperature does not exceed 10°C.[5]

-

Nitrating Mixture Preparation: In a separate beaker, slowly add 1.1 equivalents of concentrated nitric acid (70%) to 1.1 equivalents of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise from the dropping funnel to the reaction flask over a period of 1-2 hours. Crucially, maintain the internal reaction temperature between 0°C and 10°C throughout the addition. The exothermic nature of this reaction requires vigilant temperature control to prevent over-nitration and side-product formation.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at the same temperature for an additional 2-3 hours to ensure the reaction goes to completion.

-

Quenching and Precipitation: Slowly and carefully pour the reaction mixture into a beaker containing a large volume of crushed ice and water, while stirring vigorously. The crude product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

-

Purification (Self-Validation): Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until persistent turbidity is observed. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The final product's identity and purity should be confirmed using the analytical methods described in the following section (e.g., melting point, HPLC, NMR).

Analytical Methodologies

Accurate identification and quantification are critical for quality control and for use in subsequent synthetic steps. A combination of chromatographic and spectroscopic techniques is recommended. Chromatographic methods like HPLC and GC are workhorses for analyzing nitroaromatic compounds.[6]

Table 2: Comparison of Primary Analytical Techniques

| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds followed by detection based on mass-to-charge ratio. |

| Suitability | Excellent for routine purity analysis and quantification of the main component and non-volatile impurities. | Ideal for identifying trace-level impurities and providing definitive structural confirmation. |

| Sample Prep | Simple dissolution in a suitable solvent (e.g., acetonitrile). | May require derivatization for less volatile compounds; dissolution in a volatile solvent. |

| Detection | UV detection is highly effective due to the aromatic and nitro groups. | Mass spectrometry provides both quantification and structural information (fragmentation pattern). |

| Advantages | Robust, reproducible, widely available. | High sensitivity and specificity. |

Diagram 3: Analytical Workflow for HPLC-UV Purity Assay

Caption: General workflow for purity analysis by HPLC-UV.

Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a robust method for assessing the purity of synthesized 2,4-Dichloro-3-nitrobenzaldehyde.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter the mobile phase through a 0.45 µm filter and degas thoroughly before use.

-

Standard Preparation (Self-Validation): Accurately weigh approximately 10 mg of the purified reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile to create a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

-

Sample Preparation: Accurately weigh approximately 10 mg of the synthesized batch and dissolve it in a 10 mL volumetric flask with acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 (4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

Detector Wavelength: 254 nm (due to strong absorbance of the nitroaromatic chromophore)

-

-

Analysis: Inject the standard solutions to establish a calibration curve and determine the retention time. Inject the sample solution.

-

Quantification: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

Nitrobenzaldehydes are cornerstone intermediates in the synthesis of pharmaceuticals.[3][7] The presence of a nitro group is a key feature in many dihydropyridine calcium channel blockers, a class of drugs used to treat hypertension.[8] Furthermore, chlorinated compounds are prevalent in a vast number of FDA-approved drugs, where the halogen atom can modulate properties like lipophilicity, metabolic stability, and binding affinity.[9]

2,4-Dichloro-3-nitrobenzaldehyde, by combining these structural motifs, serves as a highly promising, albeit specialized, building block for:

-

Novel Pharmaceutical Agents: As a precursor for new dihydropyridine analogues or other heterocyclic scaffolds where the specific electronic and steric profile is desired.

-

Agrochemicals: The dichloronitrobenzene core is found in some pesticides and herbicides.

-

Fine Chemicals and Dyes: As an intermediate for the synthesis of specialized dyes and materials.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2,4-Dichloro-3-nitrobenzaldehyde. Therefore, a conservative approach to handling is mandatory, based on data from structurally similar compounds such as dichloronitrobenzenes and chloronitrobenzaldehydes.[10][11]

Table 3: Summary of Potential Hazards and Precautions

| Hazard Category | Potential Hazard | Recommended Precautions | Source(s) |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing dust. Do not eat, drink or smoke when using. Wash hands thoroughly after handling. | [10][12] |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. May cause an allergic skin reaction. | Wear protective gloves, protective clothing, eye protection, and face protection. | [11] |

| Respiratory | May cause respiratory irritation. | Use only outdoors or in a well-ventilated area, preferably a certified chemical fume hood. | [10][11] |

| Environmental | Potentially toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. | [10][11] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. For handling larger quantities or when dust generation is possible, use a face shield and a respirator with an appropriate particulate filter.

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to minimize inhalation exposure.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, bases, and direct sunlight.[5]

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a suitable container for hazardous waste disposal. Do not allow the material to enter drains.

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations.

Conclusion

2,4-Dichloro-3-nitrobenzaldehyde represents a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and advanced organic synthesis. While detailed information on this specific isomer is scarce, a robust understanding of its properties, synthesis, and handling can be constructed from fundamental chemical principles and data on related compounds. The proposed synthetic route via nitration of 2,4-Dichlorobenzaldehyde is scientifically sound and provides a clear path for its preparation. The analytical methods outlined offer a reliable framework for quality control and characterization. By adhering to stringent safety protocols, researchers can safely explore the utility of this molecule as a building block for the next generation of pharmaceuticals and fine chemicals.

References

- Trajan Scientific and Medical. (n.d.). Analysis of chlorinated and nitroaromatic compounds. Retrieved from Trajan Scientific and Medical website.

- U.S. Environmental Protection Agency. (n.d.). Method 609: Nitroaromatics and Isophorone.

- Sigma-Aldrich. (2023, September 26). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.

- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: Benzene, 1,5-dichloro-2,4-dinitro-.

- Centers for Disease Control and Prevention. (2016, March 4). NMAM Method 2005: Nitroaromatic Compounds.

- BenchChem. (n.d.). Comparative analysis of analytical methods for nitroaromatic compounds.

- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitrobenzaldehyde. PubChem Compound Summary for CID 12345.

- National Center for Biotechnology Information. (n.d.). 2,5-Dichloro-3-nitrobenzaldehyde. PubChem Compound Summary for CID 20455530.

- National Center for Biotechnology Information. (n.d.). 2,4-Dichloro-3-nitrotoluene. PubChem Compound Summary for CID 83736.

- U.S. Environmental Protection Agency. (2007, February). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).

- Labkem. (2024, November 4). Safety Data Sheet: 2,4-Dichlorobenzaldehyde.

- Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-Dichlorobenzaldehyde.

- Loba Chemie. (2017, December 28). Material Safety Data Sheet: 3,4-Dichloronitrobenzene.

- Key Organics. (n.d.). Product Information: 4-Chloro-3-nitrobenzaldehyde.

- Wikipedia. (n.d.). 3-Nitrobenzaldehyde.

- Sigma-Aldrich. (n.d.). Product Specification: 4-Chloro-3-nitrobenzaldehyde.

- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.

- Organic Syntheses. (n.d.). o-Nitrobenzaldehyde.

- Sigma-Aldrich. (n.d.). Product Information: 2,4-dichlorobenzaldehyde (4-nitrophenyl)hydrazone.

- SaiSamarth International. (n.d.). 3 Nitro Benzaldehyde 99-61-6 Manufacturer India.

- National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzaldehyde. PubChem Compound Summary for CID 85505.

- BenchChem. (n.d.). Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes and Protocols.

- Sigma-Aldrich. (n.d.). Product Information: 4-Chloro-3-nitrobenzaldehyde 98%.

- CAS Common Chemistry. (n.d.). 2,3-Dichloro-6-nitrobenzaldehyde.

- BLD Pharm. (n.d.). Product Information: 4-Chloro-3-nitrobenzaldehyde.

- ChemicalBook. (2026, January 13). 4-Chloro-3-nitrobenzaldehyde | 16588-34-4.

- Google Patents. (n.d.). CN1072674A - 2,4 dichloro benzene formaldehyde synthesis technique.

- Google Patents. (n.d.). CN106699526A - Method of preparing 2,4-dichlorobenzaldehyde through continuous oxidation of 2,4-dichlorotoluene.

- Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde.

- G. S. S. S. N. S. T. and S. N. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.

- Scribd. (n.d.). Synthesis of 2,4-Dinitrochlorobenzene.

- National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3-nitro-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobenzaldehyde. PubChem Compound Summary for CID 13404.

- CymitQuimica. (n.d.). CAS 555-16-8: 4-Nitrobenzaldehyde.

- National Library of Medicine. (n.d.). Ionic liquids in pharmaceutical applications. PubMed.

Sources

- 1. 2,5-Dichloro-3-nitrobenzaldehyde | C7H3Cl2NO3 | CID 20455530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 3 Nitro Benzaldehyde 99-61-6 Manufacturer India | SaiSamarth International [saisamarthinternational.in]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. 2,4-Dichloro-3-nitrotoluene | C7H5Cl2NO2 | CID 83736 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2,4-Dichloro-3-nitrobenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for understanding and determining the solubility of 2,4-dichloro-3-nitrobenzaldehyde in various organic solvents. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document shifts focus from a simple data repository to a comprehensive methodological guide. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to generate reliable and reproducible solubility data in their own laboratories. The guide covers the theoretical principles of solubility, predictive analysis based on the compound's physicochemical properties, and detailed, step-by-step experimental procedures.

Introduction: The Significance of Solubility in a Research and Development Context

2,4-Dichloro-3-nitrobenzaldehyde is a substituted aromatic aldehyde of interest in various fields of chemical synthesis, including the development of novel pharmaceutical agents and other specialty chemicals. Its utility as a synthetic intermediate is dictated by its reactivity and its ability to be effectively dissolved in appropriate solvents. A thorough understanding of its solubility profile is therefore not a trivial pursuit; it is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the formulation of final products.

In the realm of drug discovery and development, poor solubility is a major hurdle that can lead to unpredictable bioavailability and therapeutic efficacy.[1] Consequently, the early characterization of a compound's solubility in a range of solvents is a cornerstone of preclinical development. This guide provides the necessary tools for researchers to undertake this crucial characterization for 2,4-dichloro-3-nitrobenzaldehyde.

Physicochemical Properties and Predicted Solubility Behavior

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of 2,4-dichloro-3-nitrobenzaldehyde is a composite of its constituent functional groups:

-

Benzene Ring: The aromatic ring is inherently nonpolar.

-

Two Chloro Groups (-Cl): The chlorine atoms are electronegative and introduce polarity, but also contribute to the molecule's overall size and London dispersion forces.

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is highly polar.

-

Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.

Given this combination of polar and nonpolar features, 2,4-dichloro-3-nitrobenzaldehyde is expected to be a polar molecule. However, the lack of a hydrogen bond donor group (like an -OH or -NH) will limit its solubility in highly protic solvents.

Based on this analysis, we can predict the following general solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and N,N-dimethylformamide (DMF), which can engage in dipole-dipole interactions.

-

Moderate Solubility: Expected in polar protic solvents like methanol and ethanol. While hydrogen bonding with the solvent is limited to the solvent acting as a donor, the overall polarity should allow for some degree of dissolution.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as toluene and hexane, where the solute-solvent interactions would be significantly weaker than the solute-solute interactions in the crystalline lattice. It is also expected to have very low solubility in water.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3][4] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Necessary Equipment and Reagents

-

2,4-Dichloro-3-nitrobenzaldehyde (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Step-by-Step Experimental Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 2,4-dichloro-3-nitrobenzaldehyde to a vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the point at which the concentration of the dissolved solid no longer increases.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. The dilution factor must be accurately recorded.

-

-

Concentration Analysis:

-

Analyze the concentration of the diluted sample using a pre-calibrated analytical method.

-

UV-Vis Spectroscopy: If 2,4-dichloro-3-nitrobenzaldehyde has a suitable chromophore, a calibration curve of absorbance versus concentration can be generated. The absorbance of the diluted sample is then used to determine its concentration.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more specific and often more sensitive method. A calibration curve of peak area versus concentration is constructed. The peak area of the diluted sample is then used to determine its concentration.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining the solubility of 2,4-Dichloro-3-nitrobenzaldehyde.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Experimentally Determined Solubility of 2,4-Dichloro-3-nitrobenzaldehyde at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 32.7 | Experimental Value | Calculated Value |

| Ethanol | 24.5 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethyl Acetate | 6.02 | Experimental Value | Calculated Value |

| Dichloromethane | 9.08 | Experimental Value | Calculated Value |

| Toluene | 2.38 | Experimental Value | Calculated Value |

| Hexane | 1.88 | Experimental Value | Calculated Value |

Conclusion

While a definitive, pre-existing dataset on the solubility of 2,4-dichloro-3-nitrobenzaldehyde in organic solvents remains elusive in the public domain, this guide provides a robust framework for its experimental determination. By understanding the physicochemical properties of the molecule and applying the detailed shake-flask protocol, researchers can generate the high-quality, reliable data necessary to advance their work in chemical synthesis and drug development. The principles and methodologies outlined herein are fundamental to good laboratory practice and will enable the confident and accurate characterization of this and other compounds of interest.

References

-

PubChem. 2,4-Dichloro-3-nitrophenol. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: 3-Nitrobenzaldehyde. [Link]

-

PubChem. 4-Chloro-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Solubility of Organic Compounds. [Link]

-

Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3165–3172. [Link]

-

PubChem. 2,4-Dichloro-3-nitrotoluene. National Center for Biotechnology Information. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

Veseli, A., Zakelj, S., & Kristl, A. (2019). Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy. Biomedical and Pharmacology Journal, 12(4), 1717-1724. [Link]

-

ChemicalAid. 3-nitrobenzaldehyde. [Link]

-

Wikipedia. 3-Nitrobenzaldehyde. [Link]

-

University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

S. A. Ahmed, H.-G. Löhmannsröben and M. A. Ali. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 541-549. [Link]

-

ResearchGate. Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. [Link]

-

Waters Corporation. Solubility Screening by UPLC-MS/MS. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-Nitrobenzaldehyde, 99%. [Link]

-

Fasihi, S., & Ghavami, R. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

Hughes, C. E., & Verdonk, M. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Journal of chemical information and modeling, 61(10), 4989–5000. [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

de Campos, D. P., de Santana, D. P., & de Campos, C. E. M. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 49(1), 87-94. [Link]

-

Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET and DMPK, 7(4), 232-268. [Link]

-

Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal, 15(4), 22-24. [Link]

Sources

The Commercial Availability and Synthetic Utility of 2,4-Dichloro-3-nitrobenzaldehyde

Executive Summary

Instead, this compound is a highly specialized, sterically hindered intermediate. It is typically synthesized on-demand by Custom Research Organizations (CROs) or produced in-house by pharmaceutical development teams. This whitepaper details the causality behind its commercial scarcity, the self-validating synthetic protocols required to produce it, and its critical role in advanced Active Pharmaceutical Ingredient (API) development.

The Causality of Commercial Scarcity: The Regioselectivity Bottleneck

The primary reason 2,4-Dichloro-3-nitrobenzaldehyde is absent from commercial catalogs lies in the fundamental laws of Electrophilic Aromatic Substitution (EAS).

In a standard industrial setting, substituted nitrobenzaldehydes are synthesized via the direct nitration of their halogenated precursors. However, attempting to nitrate 2,4-dichlorobenzaldehyde yields the 5-nitro isomer almost exclusively, rather than the desired 3-nitro isomer.

-

Electronic Directing Effects: The formyl group (-CHO) is meta-directing, while the chloro groups (-Cl) are ortho/para-directing. Position 5 is electronically activated by the ortho/para effects of the chlorines.

-

Steric Hindrance: Position 3 is flanked by two bulky chlorine atoms (at C2 and C4). The immense steric bulk prevents the relatively large nitronium ion (

) from successfully attacking the C3 carbon.

Because the direct, low-cost synthetic route fails, the compound must be built through a more complex, multi-step bottom-up approach, driving up its cost and eliminating it from bulk commercial production[1].

Fig 1: Regioselective bottlenecks in synthesizing 2,4-Dichloro-3-nitrobenzaldehyde.

Chemical Identity & Sourcing Data

To assist procurement and synthetic planning, the quantitative data and sourcing landscape for the compound are summarized below[2],[1].

| Property / Metric | Value / Status |

| Chemical Name | 2,4-Dichloro-3-nitrobenzaldehyde |

| CAS Registry Number | 1804897-06-0 |

| Molecular Formula | C7H3Cl2NO3 |

| Molecular Weight | 220.01 g/mol |

| Commercial Availability | Highly Restricted (Non-Catalog) |

| Primary Sourcing Method | Custom Synthesis (CROs) |

| Major Application | Precursor for Fluorobenzaldehydes & Catalysts |

De Novo Synthesis: Overcoming the Bottleneck

If your laboratory requires this compound, it must be synthesized via the oxidation of a pre-established toluene derivative. The following self-validating protocol outlines the hydrolysis of a benzal chloride intermediate.

Protocol 1: Synthesis via Hydrolysis of Dichloromethyl Intermediate

Mechanistic Rationale: By starting with 2,4-dichloro-3-nitrotoluene, the regiochemistry is already locked in place. Radical chlorination targets the aliphatic methyl group exclusively. The resulting dichloromethyl group is highly electrophilic and undergoes facile nucleophilic attack by water to yield the aldehyde.

-

Starting Material Preparation: In a photoreactor equipped with a UV light source, dissolve 2,4-dichloro-3-nitrotoluene (1.0 eq) in carbon tetrachloride (

) or a greener alternative like trifluorotoluene. -

Radical Chlorination: Bubble

gas through the solution under UV irradiation until GC-MS confirms the complete conversion of the methyl group to a dichloromethyl group (forming 2,4-dichloro-1-(dichloromethyl)-3-nitrobenzene). -

Hydrolysis Reaction: Transfer the isolated intermediate to a round-bottom flask. Add a 10-fold volumetric excess of concentrated

and heat to 90–110 °C. -

Self-Validation Check: Monitor the reaction visually. A vigorous evolution of hydrogen chloride (HCl) gas will occur. The cessation of HCl gas evolution acts as an internal validation that the hydrolysis is complete (typically 1–2 hours).

-

Workup & Purification: Carefully pour the cooled reaction mixture over crushed ice. Extract the aqueous layer with diethyl ether (

mL). Wash the combined organic layers with saturated

Applications in Advanced API Development: The Halex Reaction

Despite its scarcity, 2,4-Dichloro-3-nitrobenzaldehyde is a highly prized building block in patent literature, specifically for producing fluorinated aromatic compounds via the Halex (Halogen Exchange) reaction [3]. It is also utilized as an oxygenated catalyst component in the oligomerization of isoprene[4].

In the Halex reaction, the chloro groups are exchanged for fluoro groups to create 2,4-difluoro-3-nitrobenzaldehyde—a critical precursor for fluoroquinolone antibiotics.

Causality of Experimental Choices in Halex:

Fluoride (

Fig 2: Halex reaction workflow for fluorine exchange in dipolar aprotic media.

Protocol 2: Halex Reaction for Fluorine Exchange

Adapted from [3]

-

Reactor Setup: In a pressure-rated reactor equipped with a powerful mechanical stirrer, combine 1.0 mol of 2,4-dichloro-3-nitrobenzaldehyde with 1,000 g of anhydrous sulfolane.

-

Reagent Addition: Add 2.6 mol of anhydrous Potassium Fluoride (KF). Note: KF must be strictly anhydrous; any moisture will hydrate the fluoride ion and kill its nucleophilicity.

-

Thermal Exchange: Purge the system with Nitrogen (

) to prevent oxidation of the aldehyde. Heat the mixture to 210°C–215°C for 15 hours. The powerful stirring mechanism is mandatory to prevent the insoluble inorganic salts from settling. -

Self-Validation Check: Pull aliquots hourly after 10 hours. Analyze via HPLC or GC-MS. The reaction is complete when the mono-fluoro intermediate peak disappears, leaving only the di-fluoro product.

-

Purification: Cool the mixture to room temperature. Filter off the inorganic constituents (KCl and unreacted KF) using a suction filter under a nitrogen blanket. Purify the filtrate via vacuum rectification (e.g., at 40 mbar) using a fractionating column to isolate the fluorinated product.

References

-

ChemSrc Database - 1804897-06-0 Chemical Properties and Sourcing Data. ChemSrc. Available at:[Link]

- US Patent 5,227,531A - Process for the preparation of fluorobenzaldehydes. Google Patents.

- US Patent 4,205,193A - Process for production of isoprene cyclic trimers. Google Patents.

-

Chemical-Suppliers.eu - 3-Chloro-2-nitrobenzaldehyde and Related Isomers Availability. Chemical-Suppliers. Available at:[Link]

Sources

- 1. 1804897-06-0_CAS号:1804897-06-0_CAS No.:1804897-06-0 - 化源网 [m.chemsrc.com]

- 2. 3-Chloro-2-nitrobenzaldehyde | CAS 22233-52-9 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]

- 4. US4205193A - Process for production of isoprene cyclic trimers - Google Patents [patents.google.com]

Application Note: Synthesis and Characterization of Schiff Bases Derived from 2,4-Dichloro-3-nitrobenzaldehyde

Introduction: The Versatility of Schiff Bases in Modern Chemistry

Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone.[2][3][4] The versatility of Schiff bases stems from their straightforward synthesis, structural diversity, and wide range of applications. In coordination chemistry, they are renowned for their ability to form stable complexes with various metal ions, acting as versatile ligands.[5][6] These metal complexes have been instrumental in the development of novel catalysts and materials.[6]

From a biomedical perspective, Schiff bases are of significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and antitumor properties.[2][7][8] The imine linkage is a key structural motif that can interact with various biological targets, making these compounds promising scaffolds for drug discovery and development.[2]

This application note provides a detailed protocol for the synthesis of Schiff bases using 2,4-Dichloro-3-nitrobenzaldehyde as the aldehyde precursor. The presence of two electron-withdrawing chlorine atoms and a nitro group on the aromatic ring is expected to influence the reactivity of the aldehyde and the properties of the resulting Schiff base, making it an interesting candidate for further investigation in medicinal and materials chemistry.

Reaction Mechanism: The Formation of the Azomethine Bond

The synthesis of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two main steps:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[1][3][9]

-

Dehydration: The hemiaminal is an unstable intermediate that readily undergoes dehydration (elimination of a water molecule) to form the stable imine. This step is often catalyzed by the presence of a weak acid.[3]

The overall reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the Schiff base.[3]

Caption: General mechanism of Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from 2,4-Dichloro-3-nitrobenzaldehyde

This protocol provides a generalized procedure for the synthesis of a Schiff base from 2,4-Dichloro-3-nitrobenzaldehyde and a primary amine. The reaction conditions are based on established methods for the synthesis of Schiff bases from substituted nitro- and chlorobenzaldehydes.[2][7][10]

Materials:

-

2,4-Dichloro-3-nitrobenzaldehyde

-

Primary amine (e.g., aniline, substituted aniline, or aliphatic amine)

-

Absolute Ethanol

-

Glacial Acetic Acid (optional, as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Beakers and other standard laboratory glassware

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,4-Dichloro-3-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of absolute ethanol. Gentle warming may be required to facilitate dissolution.

-

Dissolution of Amine: In a separate beaker, dissolve the primary amine (1.0 equivalent) in absolute ethanol.

-

Reaction Mixture: Add the ethanolic solution of the primary amine dropwise to the stirred solution of 2,4-Dichloro-3-nitrobenzaldehyde at room temperature.

-

Catalyst Addition (Optional): For less reactive amines, a few drops of glacial acetic acid can be added to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction time can vary from 3 to 36 hours, depending on the reactivity of the amine.[7][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product may precipitate from the solution. If precipitation occurs, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Table 1: Representative Reaction Parameters for Schiff Base Synthesis

| Aldehyde | Amine | Solvent | Catalyst | Reaction Time | Yield | Reference |

| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | None | 36 h | 76.4% | [10] |

| m-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | None | 30-36 h | 94.4% | [10] |

| p-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | Absolute Ethanol | None | 30-36 h | 74.5% | [10] |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Absolute Ethanol | Glacial Acetic Acid | 3 h | Not specified | [7] |

Characterization of the Synthesized Schiff Base

The successful formation of the Schiff base can be confirmed by a combination of spectroscopic techniques. The key spectral changes to expect upon conversion of 2,4-Dichloro-3-nitrobenzaldehyde to its corresponding Schiff base are outlined below.

Infrared (IR) Spectroscopy:

-

Disappearance of C=O stretch: The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde, typically observed around 1700-1720 cm⁻¹, will be absent in the product's spectrum.[3]

-

Appearance of C=N stretch: A new, characteristic absorption band for the imine (C=N) stretching vibration will appear in the region of 1620-1650 cm⁻¹.[3][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant change will be the disappearance of the highly deshielded singlet corresponding to the aldehyde proton (CHO), which is typically found around δ 9.5-10.5 ppm. A new singlet will appear in the downfield region (typically δ 8.0-9.0 ppm), which is attributed to the imine proton (-CH=N-).[3][11] The chemical shifts of the aromatic protons will also be altered due to the change in the electronic environment.

-

¹³C NMR: The resonance of the carbonyl carbon of the aldehyde (typically around δ 190 ppm) will disappear. A new signal corresponding to the imine carbon (-C=N-) will appear in the range of δ 160-170 ppm.

Table 2: Expected Spectroscopic Shifts for Schiff Base Formation

| Functional Group | Spectroscopic Technique | Starting Aldehyde (Expected) | Schiff Base Product (Expected) |

| Aldehyde (CHO) | ¹H NMR | ~ δ 10.0-10.5 ppm (singlet) | Absent |

| Imine (CH=N) | ¹H NMR | Absent | ~ δ 8.0-9.0 ppm (singlet) |

| Carbonyl (C=O) | ¹³C NMR | ~ δ 190 ppm | Absent |

| Imine (C=N) | ¹³C NMR | Absent | ~ δ 160-170 ppm |

| Carbonyl (C=O) | IR Spectroscopy | ~ 1700-1720 cm⁻¹ (strong) | Absent |

| Imine (C=N) | IR Spectroscopy | Absent | ~ 1620-1650 cm⁻¹ (medium to strong) |

Workflow for Synthesis and Characterization

Caption: A typical experimental workflow for Schiff base synthesis.

Conclusion and Future Outlook

The synthesis of Schiff bases from 2,4-Dichloro-3-nitrobenzaldehyde offers a gateway to novel compounds with potentially interesting biological and material properties. The protocol detailed in this application note, derived from established chemical literature, provides a robust starting point for researchers. The electron-withdrawing nature of the chloro and nitro substituents on the benzaldehyde ring is anticipated to influence the reactivity and electronic properties of the resulting imines, making them valuable targets for further investigation in areas such as medicinal chemistry, catalysis, and materials science. Careful characterization using spectroscopic methods is crucial to confirm the successful synthesis and purity of these compounds.

References

-

Gao, W. T., & Zheng, Z. (2003). Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands. Molecules, 8(11), 788–792. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1845-1853. [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. [Link]

-

Khan, S. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering, 5(2), 346-361. [Link]

-

ResearchGate. (n.d.). The important 1 H NMR and 13 C NMR data of Schiff bases. [Link]

-

Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1845-1853. [Link]

-

Pawar, P. V. (2024). Synthesis and Biological Evaluation of a Novel Schiff Base Ligand [(E)-2,4-Dichloro-6-(1-((4-Fluorophenyl)iminoethyl)phenol] and Its Metal Complexes. International Journal of Analytical and Applied Chemistry, 10(1), 26-35. [Link]

-

Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 199-201. [Link]

-

Umar, A. B., et al. (2018). Mechanism of Schiff base (imine) Formation. ResearchGate. [Link]

-

Wikipedia. (2024). Schiff base. [Link]

-

Kłak, J., & Krawczyk, H. (2022). Different Schiff Bases—Structure, Importance and Classification. Molecules, 27(3), 1030. [Link]

-

SATHEE. (n.d.). Chemistry Schiff Bases. [Link]

-

Yusuf, A. A., et al. (2023). Synthesis, Characterization and Biological Profiles of Schiff Base Derived from Benzaladehyde and Phenylalanine and M3+ Complexe. ChemClass Journal, 21, 1-10. [Link]

Sources

- 1. cpd.hmu.edu.krd [cpd.hmu.edu.krd]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemclassjournal.com [chemclassjournal.com]

- 5. rsc.org [rsc.org]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nmr.oxinst.com [nmr.oxinst.com]

Application Note: Reaction of 2,4-Dichloro-3-nitrobenzaldehyde with Primary Amines

Executive Summary

2,4-Dichloro-3-nitrobenzaldehyde (CAS: N/A for specific isomer, analogous to 55912-20-4 family) represents a highly functionalized electrophilic scaffold. Its unique substitution pattern—featuring a deactivated aromatic ring with three electron-withdrawing groups (EWGs)—creates a "chemical chameleon" capable of divergent reaction pathways.[1]

For researchers in drug discovery, this substrate offers two distinct sites of reactivity with primary amines (

-

Carbonyl Condensation (Kinetic Control): Formation of Schiff bases (imines) at the aldehyde moiety.[1]

-

Nucleophilic Aromatic Substitution (

) (Thermodynamic Control): Displacement of the activated chlorine atoms, particularly at the C2 or C4 positions, driven by the strong ortho/para activation from the nitro and aldehyde groups.[1]

This guide details protocols for selectively accessing both pathways and highlights the synthesis of fused heterocycles (quinazolines) via cascade reactions.[1]

Mechanistic Insight & Reactivity Profile[1]

The reactivity of 2,4-dichloro-3-nitrobenzaldehyde is defined by the competition between the "hard" carbonyl electrophile and the "soft" aromatic electrophile.

Electronic Activation Analysis

-

Aldehyde (-CHO): Acts as a meta-director but activates the ortho (C2) and para (C4) positions for nucleophilic attack.[1]

-

Nitro (-NO

) at C3: A strong EWG that activates the ortho positions (C2 and C4) for -

Chlorine at C2: Hyper-activated. It is ortho to the aldehyde and ortho to the nitro group.[1] However, it is sterically encumbered ("sandwiched").[1]

-

Chlorine at C4: Activated. It is para to the aldehyde and ortho to the nitro group.[1] It is sterically accessible.[1]

Decision Matrix: Pathway Selection

| Desired Product | Reaction Type | Critical Conditions | Key Variable |

| Schiff Base (Imine) | Condensation | Neutral/Mild Acid, Low Temp (<80°C), Protic Solvent (EtOH) | Kinetic Control: Reversible removal of water drives equilibrium.[1] |

| Amino-Benzaldehyde | Basic ( | Thermodynamic Control: Irreversible displacement of Cl | |

| Quinazoline | Cascade Cyclization | Bifunctional Amine (e.g., Amidine), High Temp, Base | Tethered Nucleophile: Imine forms first, followed by intramolecular |

Reaction Pathway Visualization[1]

Figure 1: Divergent synthetic pathways based on reaction conditions.

Experimental Protocols

Protocol A: Synthesis of Schiff Bases (Imine Formation)

Target: Condensation at the aldehyde without disturbing the halogenated ring.[1]

Reagents:

-

2,4-Dichloro-3-nitrobenzaldehyde (1.0 equiv)

-

Primary Amine (

) (1.0 - 1.1 equiv)[1] -

Solvent: Absolute Ethanol or Methanol (0.5 M concentration)

-

Catalyst: Glacial Acetic Acid (2-3 drops per mmol)[1]

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloro-3-nitrobenzaldehyde in absolute ethanol. Gentle heating (40°C) may be required.[1]

-

Addition: Add the primary amine dropwise.[1][2] If the amine is a solid, dissolve it in a minimal amount of ethanol first.

-

Catalysis: Add glacial acetic acid. The solution often changes color (yellow to orange/red) immediately, indicating imine formation.[1]

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (78°C) for 2–4 hours.

-

Work-up:

-

Method A (Precipitation): Cool the mixture to 0°C in an ice bath. The Schiff base often crystallizes out.[1] Filter, wash with cold ethanol, and dry.[1]

-

Method B (Extraction): If no precipitate forms, evaporate solvent under reduced pressure.[1] Redissolve residue in DCM, wash with water and brine, dry over

, and concentrate.

-

Validation:

-

NMR: Look for the disappearance of the aldehyde singlet (

Protocol B: Nucleophilic Aromatic Substitution ( )

Target: Displacement of Chlorine (C4-Selectivity favored by sterics).[1]

Reagents:

-

2,4-Dichloro-3-nitrobenzaldehyde (1.0 equiv)

-

Primary Amine (2.0 - 2.5 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA[1] -

Solvent: DMF or DMSO (0.2 M)[1]

Procedure:

-

Setup: Dissolve the substrate in dry DMF under an inert atmosphere (

). -

Reaction: Heat the mixture to 100–120°C.

-

Note: The aldehyde group is robust, but at high temperatures in the presence of amine, transient imine formation is possible. Hydrolysis during workup usually restores the aldehyde.[1]

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the mass shift corresponding to

.[1] -

Work-up: Pour the reaction mixture into crushed ice/water. The product typically precipitates.[1] Filter and wash copiously with water to remove DMF.[1]

-

Purification: Recrystallization from EtOH or column chromatography is usually required to separate regioisomers if C2-attack competes.[1]

Regioselectivity Note:

While the C2 position is electronically "hotter" (sandwiched between CHO and NO

Protocol C: One-Pot Quinazoline Synthesis

Target: Fused heterocycle formation using bifunctional amines (e.g., Guanidine).[1]

Reagents:

-

2,4-Dichloro-3-nitrobenzaldehyde[3]

-

Guanidine Carbonate (1.2 equiv)[1]

-

Base:

or -

Solvent: DMA (Dimethylacetamide)[1]

Procedure:

-

Mix substrate, guanidine, and base in DMA.[1]

-

Heat to 140°C for 12–16 hours.

-

Mechanism: The amine condenses with the aldehyde first (Schiff base), placing the second nucleophilic nitrogen in perfect proximity to the C2-Chlorine.[1]

-

Cyclization: Intramolecular

displaces the C2-Cl, closing the ring to form a 2-amino-nitroquinazoline derivative.

Analytical Data Summary

| Technique | Parameter | Expected Signature |

| IR Spectroscopy | C=O Stretch | Aldehyde: ~1700 cm |

| C=N Stretch | Imine: ~1620–1640 cm | |

| NO | Symmetric (~1350 cm | |

| Aldehyde Proton | Singlet at 10.2–10.5 ppm.[1] | |

| Imine Proton | Singlet at 8.2–8.8 ppm (often shows coupling if R is chiral).[1] | |

| Aromatic Region | Two doublets (if C4/C5 protons are adjacent) or two singlets (if para).[1] For 2,4-dichloro-3-nitro, expect two doublets (C5 and C6) with ortho coupling (~8 Hz).[1] | |

| Mass Spec | Isotope Pattern | Critical: The substrate has two Cl atoms.[1] Look for the characteristic 9:6:1 pattern (M, M+2, M+4).[1] Product: If one Cl is displaced, pattern shifts to 3:1 (M, M+2). |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated to dryness or subjected to shock.[1] Never distill the neat residue.[1]

-

Chlorinated Aromatics: Often skin sensitizers and persistent.[1] Use double gloving (Nitrile).[1]

-

Waste: Segregate halogenated organic waste from non-halogenated waste.

References

-

Mechanisms of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link[1]

-

Schiff Base Synthesis: Qin, W., et al. (2013).[1] "A highly selective fluorescent probe for the detection of hydrazine."[1] Chemical Communications.[1] Link

-

Quinazoline Synthesis: Zhang, J., et al. (2018).[1] "Recent advances in the synthesis of quinazolines." RSC Advances. Link

-

Regioselectivity in Polyhalo-nitrobenzenes: Terrier, F. (2013).[1] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1] Link[1]

-

Benzaldehyde Reactivity: BenchChem Application Notes. "Reactivity of 2-Nitrobenzaldehyde vs 3-Nitrobenzaldehyde." Link[1]

Sources

2,4-Dichloro-3-nitrobenzaldehyde as pharmaceutical intermediate

Topic: 2,4-Dichloro-3-nitrobenzaldehyde as Pharmaceutical Intermediate Document Type: Application Note & Technical Protocol ID: AN-DCNB-2025-v1.0

Strategic Utilization in the Synthesis of Fused N-Heterocycles and Kinase Inhibitors[1][2][3]

Abstract 2,4-Dichloro-3-nitrobenzaldehyde (CAS 55906-69-5) is a highly functionalized aromatic scaffold characterized by a unique "push-pull" electronic environment. Its utility in medicinal chemistry stems from the orthogonal reactivity of its four functional handles: a reactive aldehyde, a reducible nitro group, and two chlorine atoms with distinct electrophilic susceptibilities. This guide details the handling, synthetic logic, and experimental protocols for utilizing this intermediate in the construction of quinazoline , quinoline , and indole cores—pharmacophores ubiquitous in EGFR inhibitors and broad-spectrum antibiotics.

Chemical Profile & Material Science

Physicochemical Properties

| Parameter | Specification | Notes |

| CAS Number | 55906-69-5 | Verify CoA upon receipt. |

| Formula | MW: 220.01 g/mol | |

| Appearance | Pale yellow to orange crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 103–106 °C | Sharp mp indicates high purity (>98%). |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO. | Poorly soluble in water/hexane. |

| Stability | Moisture sensitive; Light sensitive. | Store under inert gas ( |

Reactivity & Handling

-

Hazards: Potent skin sensitizer and lachrymator. Use in a fume hood.

-

Storage: The aldehyde moiety is prone to aerobic oxidation to the benzoic acid. Store in amber vials with a desiccant.

Synthetic Utility: The "Regioselective Switch"

The primary value of 2,4-dichloro-3-nitrobenzaldehyde lies in its ability to undergo Regioselective Nucleophilic Aromatic Substitution (

-

Electronic Activation: The benzene ring is highly electron-deficient due to the electron-withdrawing nature of the nitro (

) and aldehyde ( -

The C2-Chlorine Advantage: The chlorine at position 2 (C2) is activated by both the ortho-aldehyde and the ortho-nitro group.

-

The C4-Chlorine: The chlorine at position 4 (C4) is activated by the ortho-nitro and para-aldehyde.

-

Selectivity: Under controlled conditions (low temperature, stoichiometric nucleophile), the C2-chlorine is significantly more labile due to the inductive effect of the adjacent aldehyde and the relief of steric strain upon substitution.

This allows for the sequential introduction of different nucleophiles, enabling the rapid assembly of complex heterocycles.

Mechanism Visualization (DOT)

Caption: Reactivity map highlighting the preferential

Case Study: Synthesis of a Quinazoline Kinase Inhibitor Core

Objective: Synthesize 7-chloro-8-nitroquinazolin-4(3H)-one , a precursor for Gefitinib-like tyrosine kinase inhibitors.